![molecular formula C17H11ClF2N4O2 B2688789 1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008234-31-8](/img/structure/B2688789.png)
1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C17H11ClF2N4O2 and its molecular weight is 376.75. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interaction with Human STING Protein
The compound has been found to interact with the human STING protein . STING (Stimulator of Interferon Genes) is a protein that plays a crucial role in the innate immune response. This interaction could potentially be used in research related to immune response modulation.
2. Role in Photolysis of Substituted Phenols The compound, due to its fluorophenyl groups, could potentially be involved in the photolysis of substituted phenols . This could be relevant in environmental chemistry research, particularly in understanding the breakdown of certain pollutants.
Inhibition of Rho/SRF-mediated Transcriptional Regulation
As CCG-1423, the compound has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This could have implications in the study of gene expression and cellular signaling pathways.
Modulation of Mitochondrial Functions
CCG-1423 has been found to modulate mitochondrial functions . It inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction. This could be significant in studies related to cellular energy metabolism and diseases related to mitochondrial dysfunction.
Use in Antibody Production
As F3165-0777, the compound is used in the production of the FLAG M2 monoclonal antibody . This antibody is used for the detection of FLAG fusion proteins in various research applications.
6. Potential Role in Computer-Aided Molecular Design As CCG-126534, the compound could potentially be used in computer-aided molecular design . This could be relevant in the development of new therapeutics and consumer goods.
Mécanisme D'action
Mode of Action
CCG-126534 interacts with STING by binding to it, which inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a coactivator of serum response factor (SRF) . This interaction prevents the activation of the RhoA/actin/MKL1/SRF pathway, which is involved in cell migration, proliferation, and survival .
Biochemical Pathways
The interaction of CCG-126534 with STING affects the RhoA/actin/MKL1/SRF pathway . This pathway is crucial for the regulation of gene expression in response to changes in actin dynamics. When this pathway is inhibited, it can lead to the suppression of metastasis and fibrosis, which are associated with various diseases, including cancer .
Result of Action
The inhibition of the RhoA/actin/MKL1/SRF pathway by CCG-126534 can lead to the suppression of cell migration, proliferation, and survival . This can result in the prevention of metastasis and fibrosis, which are associated with various diseases, including cancer .
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O2/c18-12-2-1-3-13(20)11(12)8-23-15-14(21-22-23)16(25)24(17(15)26)10-6-4-9(19)5-7-10/h1-7,14-15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMGMCJQUISYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


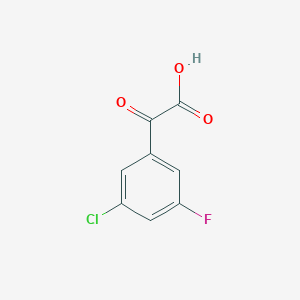
![5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole](/img/structure/B2688713.png)
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2688714.png)
![1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride](/img/structure/B2688715.png)
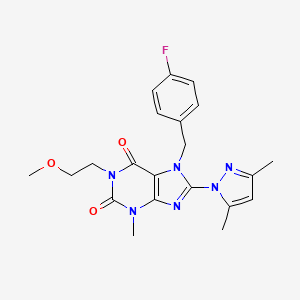

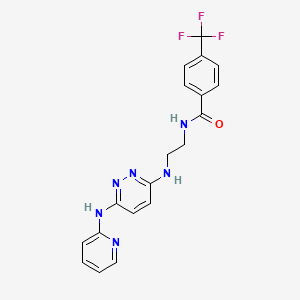
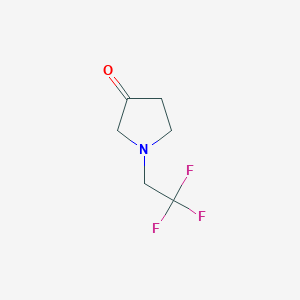
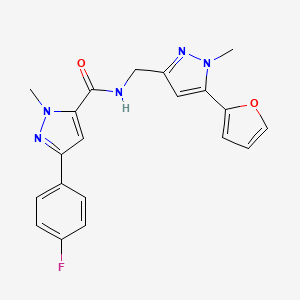
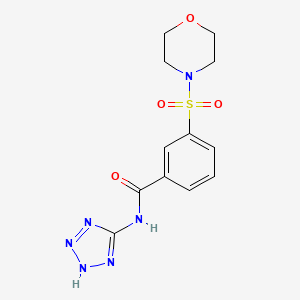
![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)

